(2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, benzyl halides, and thiazolo[3,2-b][1,2,4]triazine precursors. The key steps in the synthesis may involve:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-ylmethylidene group: This step may involve the use of thiophene derivatives and suitable reagents to form the desired linkage.
Attachment of the 4-propoxybenzyl group: This can be accomplished through nucleophilic substitution reactions using 4-propoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure may be explored for applications in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor function: Interacting with receptors to alter their signaling pathways.
Disrupting protein-protein interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
(2Z)-6-(4-propoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives:
(2Z)-6-(4-methoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure but with a methoxy group instead of a propoxy group.
(2Z)-6-(4-ethoxybenzyl)-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H17N3O3S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-propoxyphenyl)methyl]-2-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-9-26-14-7-5-13(6-8-14)11-16-18(24)21-20-23(22-16)19(25)17(28-20)12-15-4-3-10-27-15/h3-8,10,12H,2,9,11H2,1H3/b17-12- |
InChI Key |
QSIJQKNUYWFUBL-ATVHPVEESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CS4)SC3=NC2=O |
Origin of Product |
United States |
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